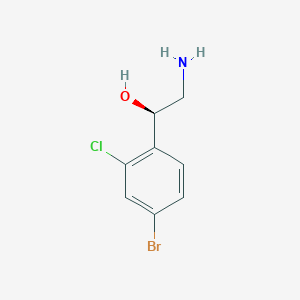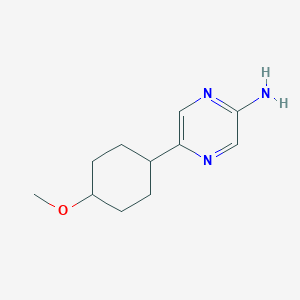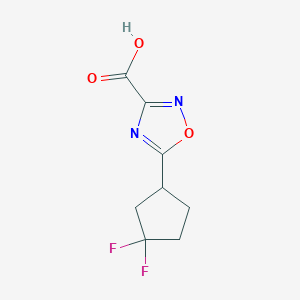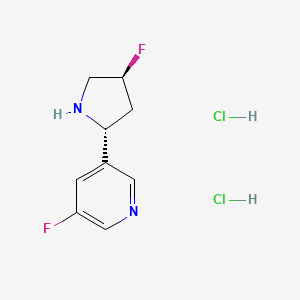
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on both the pyridine and pyrrolidine rings, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride typically involves multiple steps, including the formation of the pyridine and pyrrolidine rings, followed by the introduction of fluorine atoms. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to more potent and specific effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
When compared to similar compounds, 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine dihydrochloride stands out due to its unique structural features and chemical properties. Similar compounds include:
3-Fluoropyridine: Lacks the pyrrolidine ring and has different reactivity and applications.
4-Fluoropyrrolidine: Lacks the pyridine ring and has different biological activity.
5-Fluoropyridine: Similar to 3-Fluoropyridine but with the fluorine atom in a different position, leading to different chemical behavior.
Propiedades
Fórmula molecular |
C9H12Cl2F2N2 |
|---|---|
Peso molecular |
257.10 g/mol |
Nombre IUPAC |
3-fluoro-5-[(2R,4S)-4-fluoropyrrolidin-2-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C9H10F2N2.2ClH/c10-7-1-6(3-12-4-7)9-2-8(11)5-13-9;;/h1,3-4,8-9,13H,2,5H2;2*1H/t8-,9+;;/m0../s1 |
Clave InChI |
HQWOBZNJCUCMGB-DBEJOZALSA-N |
SMILES isomérico |
C1[C@@H](CN[C@H]1C2=CC(=CN=C2)F)F.Cl.Cl |
SMILES canónico |
C1C(CNC1C2=CC(=CN=C2)F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


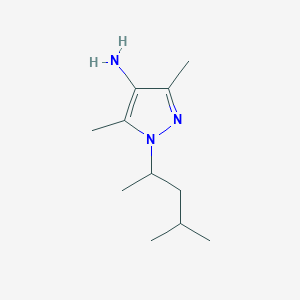



![N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine](/img/structure/B13319247.png)
![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)
amine](/img/structure/B13319261.png)
